Cas no 461-84-7 (4-(Trifluoromethylthio)phenol)
4-(Trifluoromethylthio)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-((Trifluoromethyl)thio)phenol
- 4-Trifluoromethylsulfanylphenol
- 4-TRIFLUOROMETHYLSULFANYL-PHENOL
- 4-(TRIFLUOROMETHYLTHIO)PHENOL
- 4-Trifluoromethylmercaptophenol
- IFLAB-BB F2108-0151
- 4-(trifluoromethylsulfanyl)phenol
- p-(Trifluoromethylthio)phenol
- 4-[(Trifluoromethyl)thio]phenol
- RHIOLCKHFWALJP-UHFFFAOYSA-N
- A872277
- 4-(Trifluoromethylthio)phenol, 98%
- MFCD00036035
- SY014358
- DTXSID90396803
- AKOS006220472
- A826999
- PS-8293
- 461-84-7
- CS-W015747
- 2-(3-Fluoro-4-methylphenylamino)acetohydrazide
- AM62333
- FT-0602468
- J-513948
- F20392
- SCHEMBL518852
- 4-[(trifluoromethyl)sulfanyl]phenol
- EN300-203034
- T2458
- Z276151196
- 4-Trifluoromethylsulfanylphenol; 4-TRIFLUOROMETHYLSULFANYL-PHENOL; 4-(TRIFLUOROMETHYLTHIO)PHENOL; 4-Trifluoromethylmercaptophenol; IFLAB-BB F2108-0151
- 4-[(Trifluoromethyl)sulphanyl]phenol
- Phenol, 4-[(trifluoromethyl)thio]-
- 4-(trifluoromethylthio)hydroxybenzene
- 4-[(Trifluoromethyl)thio]phenol (ACI); Phenol, p-[(trifluoromethyl)thio]- (7CI, 8CI); 4-Trifluoromethylmercaptophenol; 4-Trifluoromethylsulfanylphenol; p-[(Trifluoromethyl)thio]phenol
- 620-583-0
- 4-(Trifluoromethylthio)phenol
-
- MDL: MFCD00036035
- Inchi: 1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
- InChI Key: YYCPTWHVKSATQK-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 194.00100
- Monoisotopic Mass: 194.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.3
- Topological Polar Surface Area: 45.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.45
- Melting Point: 59.0 to 63.0 deg-C
- Boiling Point: 78°C/7mmHg(lit.)
- Flash Point: 57 ºC
- Refractive Index: 1.529
- PSA: 45.53000
- LogP: 3.00410
- Solubility: Not determined
- Sensitiveness: Stench
4-(Trifluoromethylthio)phenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT, STENCH
4-(Trifluoromethylthio)phenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Trifluoromethylthio)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008719-1g |
4-(Trifluoromethylthio)phenol |
461-84-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008719-5g |
4-(Trifluoromethylthio)phenol |
461-84-7 | 97% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 008719-100g |
4-(Trifluoromethylthio)phenol |
461-84-7 | 97% | 100g |
£49.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2458-25G |
4-(Trifluoromethylthio)phenol |
461-84-7 | >98.0%(GC) | 25g |
¥280.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123708-100g |
4-(Trifluoromethylthio)phenol |
461-84-7 | ≥98.0% | 100g |
¥287.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123708-1g |
4-(Trifluoromethylthio)phenol |
461-84-7 | ≥98.0% | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123708-25g |
4-(Trifluoromethylthio)phenol |
461-84-7 | ≥98.0% | 25g |
¥175.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123708-5g |
4-(Trifluoromethylthio)phenol |
461-84-7 | ≥98.0% | 5g |
¥65.90 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010079-1g |
4-(Trifluoromethylthio)phenol |
461-84-7 | 98% | 1g |
¥23 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010079-25g |
4-(Trifluoromethylthio)phenol |
461-84-7 | 98% | 25g |
¥44 | 2024-05-23 |
4-(Trifluoromethylthio)phenol Suppliers
4-(Trifluoromethylthio)phenol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(Trifluoromethylthio)phenol
Recent Advances in the Application of 4-(Trifluoromethylthio)phenol (CAS: 461-84-7) in Chemical Biology and Pharmaceutical Research
4-(Trifluoromethylthio)phenol (CAS: 461-84-7) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group, in particular, is known for its high lipophilicity and metabolic stability, making it an attractive moiety for the design of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 4-(Trifluoromethylthio)phenol as a versatile building block in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where the -SCF3 group was found to enhance binding affinity and selectivity towards specific kinase targets. The compound's ability to modulate protein-protein interactions has also been explored, opening new avenues for the treatment of diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 4-(Trifluoromethylthio)phenol has been investigated for its potential use in agrochemicals. A recent report in Pest Management Science detailed its efficacy as a precursor for the synthesis of novel herbicides and fungicides. The -SCF3 moiety was shown to improve the compounds' bioavailability and environmental stability, addressing some of the key challenges in agrochemical development.
From a synthetic chemistry perspective, advancements in the catalytic trifluoromethylthiolation of phenols have streamlined the production of 4-(Trifluoromethylthio)phenol. A 2022 study in Organic Letters introduced a copper-catalyzed method that offers high yields and excellent regioselectivity, making the compound more accessible for large-scale applications. These methodological improvements are expected to accelerate its adoption in both academic and industrial settings.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 4-(Trifluoromethylthio)phenol-derived compounds. Ongoing research is focused on addressing issues such as metabolic clearance and potential toxicity, which are critical for advancing these molecules into clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound.
In conclusion, 4-(Trifluoromethylthio)phenol (CAS: 461-84-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features and diverse applications underscore its importance in the development of next-generation therapeutics and agrochemicals. Future studies will likely explore its utility in additional therapeutic areas and further refine synthetic methodologies to enhance its accessibility and efficacy.
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